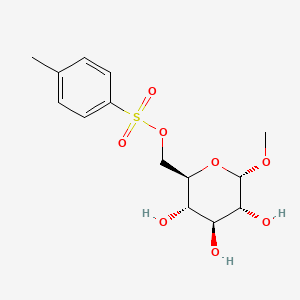

Methyl 6-o-tosyl-alpha-d-glucopyranoside

Descripción general

Descripción

Methyl 6-o-tosyl-alpha-d-glucopyranoside is a chemical compound with the molecular formula C14H20O8S and a molecular weight of 348.37 g/mol . It is a derivative of a-D-glucopyranoside, where the hydroxyl group at the 6th position is substituted with a tosyl group (4-methylbenzenesulfonyl). This compound is often used as an intermediate in various chemical syntheses, particularly in the pharmaceutical industry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

Methyl 6-o-tosyl-alpha-d-glucopyranoside can be synthesized through the tosylation of methyl a-D-glucopyranoside. The reaction typically involves the use of tosyl chloride (p-toluenesulfonyl chloride) in the presence of a base such as pyridine or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

Análisis De Reacciones Químicas

Types of Reactions

Methyl 6-o-tosyl-alpha-d-glucopyranoside undergoes various chemical reactions, including:

Substitution Reactions: The tosyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.

Reduction Reactions: The compound can be reduced to remove the tosyl group, yielding the original glucopyranoside.

Oxidation Reactions: It can undergo oxidation to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or thiourea in the presence of a base.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

Substitution: Formation of new glucopyranoside derivatives.

Reduction: Regeneration of methyl a-D-glucopyranoside.

Oxidation: Formation of sulfonic acids or other oxidized products.

Aplicaciones Científicas De Investigación

Methyl 6-o-tosyl-alpha-d-glucopyranoside is used in various scientific research applications:

Chemistry: As an intermediate in the synthesis of complex organic molecules.

Biology: In the study of carbohydrate metabolism and enzyme interactions.

Industry: In the production of anti-EGFR antibody-drug conjugates and BCMA antigen binding proteins.

Mecanismo De Acción

The mechanism of action of Methyl 6-o-tosyl-alpha-d-glucopyranoside involves its role as an intermediate in various biochemical pathways. The tosyl group acts as a leaving group, facilitating nucleophilic substitution reactions. This property is exploited in the synthesis of complex molecules, where the tosyl group is replaced by other functional groups .

Comparación Con Compuestos Similares

Similar Compounds

Methyl 6-O-cinnamoyl-a-D-glucopyranoside: A derivative with a cinnamoyl group instead of a tosyl group, known for its antioxidant and anti-inflammatory properties.

Methyl 6-O-galloyl-β-D-glucopyranoside: A compound with a galloyl group, used in various biochemical studies.

Methyl a-D-glucopyranoside: The parent compound without any substitution at the 6th position.

Uniqueness

Methyl 6-o-tosyl-alpha-d-glucopyranoside is unique due to its tosyl group, which makes it a versatile intermediate in organic synthesis. The tosyl group is a good leaving group, allowing for various substitution reactions that are not possible with other similar compounds .

Actividad Biológica

Methyl 6-O-tosyl-alpha-D-glucopyranoside (M6T) is a derivative of methyl alpha-D-glucopyranoside, modified with a tosyl group at the 6-position. This compound has garnered attention for its potential biological activities, including antimicrobial, anticancer, and hepatoprotective properties. This article reviews the current understanding of M6T's biological activity based on diverse research findings.

M6T can be synthesized through the tosylation of methyl alpha-D-glucopyranoside using tosyl chloride in dry pyridine under controlled temperature conditions. The reaction typically yields a monotosylated product with a yield of approximately 70% . The structural characterization of M6T is confirmed through techniques such as NMR spectroscopy.

1. Antimicrobial Activity

M6T exhibits promising antimicrobial properties, particularly against certain fungal strains. Research indicates that it has significant inhibitory effects on Candida albicans, with minimum inhibitory concentration (MIC) values lower than 6.25 µg/mL in some derivatives . However, it shows limited activity against Gram-negative bacteria like Escherichia coli, where no effects were observed even at high concentrations .

Table 1: Antimicrobial Activity of this compound Derivatives

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| M6T | <6.25 | Candida albicans |

| M6T | >100 | Escherichia coli |

2. Hepatoprotective Effects

Recent studies have highlighted the hepatoprotective potential of M6T, particularly in the context of drug-induced liver injury. In vitro experiments demonstrated that M6T enhances cell viability in hepatocyte cell lines exposed to acetaminophen and carbon tetrachloride (CCl4), suggesting its role in mitigating oxidative stress and promoting liver regeneration . The mechanism appears to involve the activation of the Nrf2 signaling pathway, which is crucial for cellular defense against oxidative damage.

Case Study: Hepatotoxicity Mitigation

- Study Design : AML12 cells were treated with APAP or CCl4 alongside varying concentrations of M6T.

- Results : M6T treatment significantly reduced apoptosis markers and increased cell viability compared to controls .

The biological activity of M6T is attributed to several mechanisms:

- Oxidative Stress Reduction : M6T has been shown to suppress reactive oxygen species (ROS) generation, which plays a pivotal role in cellular damage during hepatotoxicity .

- Gene Regulation : RNA sequencing studies revealed that M6T treatment alters the expression of genes involved in metabolic pathways and apoptosis regulation, enhancing liver cell survival and proliferation .

Propiedades

IUPAC Name |

(3,4,5-trihydroxy-6-methoxyoxan-2-yl)methyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O8S/c1-8-3-5-9(6-4-8)23(18,19)21-7-10-11(15)12(16)13(17)14(20-2)22-10/h3-6,10-17H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBMMVDKCWRGJEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCC2C(C(C(C(O2)OC)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O8S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70305312 | |

| Record name | Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6619-09-6 | |

| Record name | NSC170172 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170172 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Methyl 6-O-(4-methylbenzene-1-sulfonyl)hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70305312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.